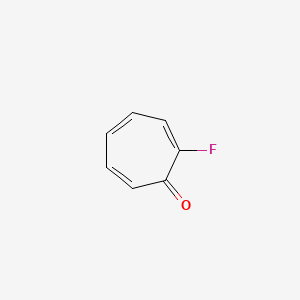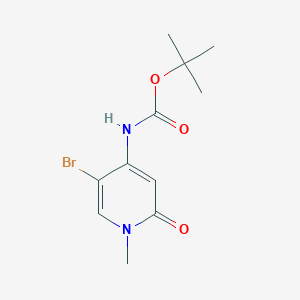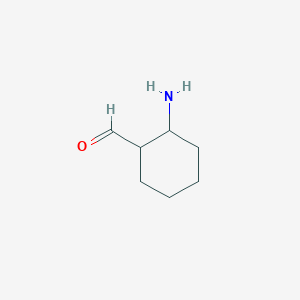
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H13LiNO3. This compound features a lithium ion coordinated to a 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate moiety. The presence of the pyrrolidinone ring and the lithium ion makes this compound interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate typically involves the reaction of 3-methyl-5-oxopyrrolidine with lithium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
化学反应分析
Types of Reactions
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrrolidinone derivatives .
科学研究应用
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity. The pyrrolidinone moiety may also contribute to the compound’s biological activity by interacting with proteins and enzymes .
相似化合物的比较
Similar Compounds
- Sodium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Potassium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Calcium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
Uniqueness
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. Lithium ions are known for their role in mood stabilization and neurological effects, making this compound particularly interesting for medical research .
属性
分子式 |
C7H10LiNO3 |
|---|---|
分子量 |
163.1 g/mol |
IUPAC 名称 |
lithium;2-(3-methyl-5-oxopyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C7H11NO3.Li/c1-7(3-6(10)11)2-5(9)8-4-7;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI 键 |
RHKDTROZBSFZQX-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1(CC(=O)NC1)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


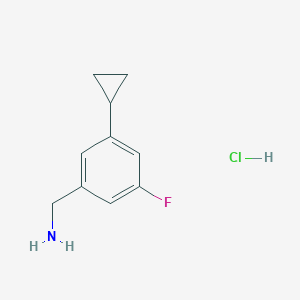
![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
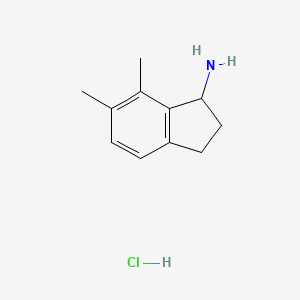
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
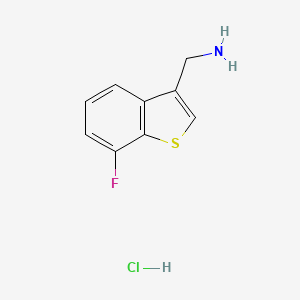
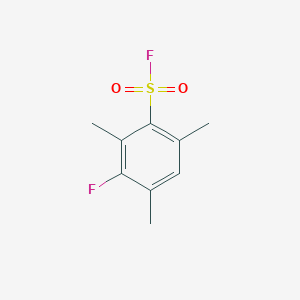
![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
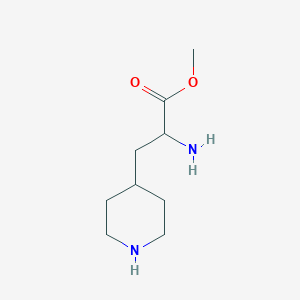
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
